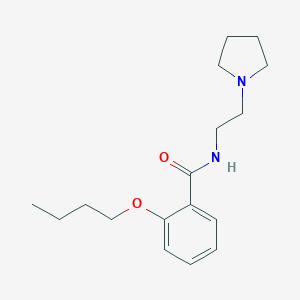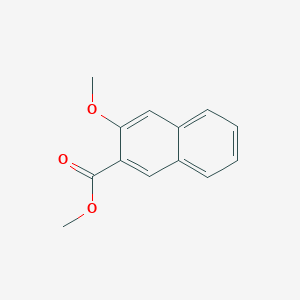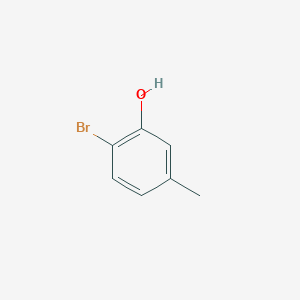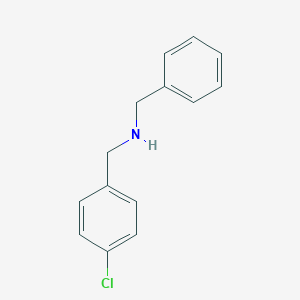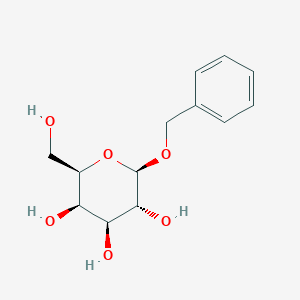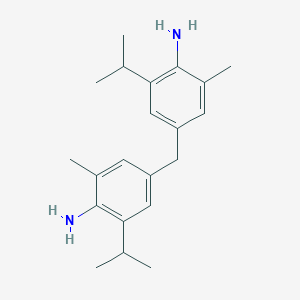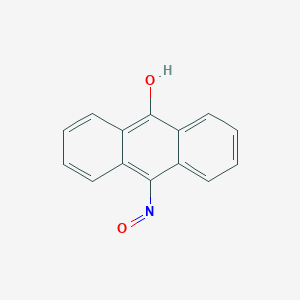
10-Nitrosoanthracen-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Nitrosoanthracen-9-ol is a chemical compound that is widely studied in scientific research due to its unique properties. It is a nitroso derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH). This compound is of great interest to researchers due to its potential applications in a wide range of fields, including materials science, pharmacology, and organic chemistry.
Wirkmechanismus
The mechanism of action of 10-Nitrosoanthracen-9-ol is not yet fully understood. However, it is believed to act as a photoconductive material, meaning that it can conduct electricity when exposed to light. This property makes it useful in applications such as OLEDs and organic solar cells.
Biochemische Und Physiologische Effekte
There is currently limited research on the biochemical and physiological effects of 10-Nitrosoanthracen-9-ol. However, it has been shown to be non-toxic to cells in vitro, suggesting that it may have potential applications in biomedical research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 10-Nitrosoanthracen-9-ol in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that it is not yet widely available commercially, meaning that researchers may need to synthesize it themselves.
Zukünftige Richtungen
There are several potential future directions for research on 10-Nitrosoanthracen-9-ol. One area of interest is its use in the development of new materials for use in electronic devices. Additionally, further research is needed to fully understand its mechanism of action and potential applications in biomedical research. Finally, there is potential for the development of new synthesis methods that could make this compound more widely available to researchers.
Synthesemethoden
The synthesis of 10-Nitrosoanthracen-9-ol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the nitration of anthracene, followed by reduction of the nitro group to form the corresponding amine. This amine is then treated with nitrous acid to form the nitroso derivative.
Wissenschaftliche Forschungsanwendungen
10-Nitrosoanthracen-9-ol has been extensively studied for its potential applications in materials science. It has been shown to be a promising candidate for use in organic light-emitting diodes (OLEDs) due to its high electron mobility and excellent thermal stability. Additionally, it has been investigated for use in organic solar cells due to its ability to absorb light in the visible region of the spectrum.
Eigenschaften
CAS-Nummer |
14090-75-6 |
|---|---|
Produktname |
10-Nitrosoanthracen-9-ol |
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
10-nitrosoanthracen-9-ol |
InChI |
InChI=1S/C14H9NO2/c16-14-11-7-3-1-5-9(11)13(15-17)10-6-2-4-8-12(10)14/h1-8,16H |
InChI-Schlüssel |
YKILTXDUJGHIEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=O |
Andere CAS-Nummern |
14090-75-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



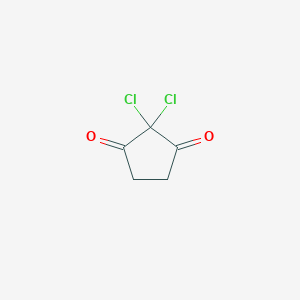
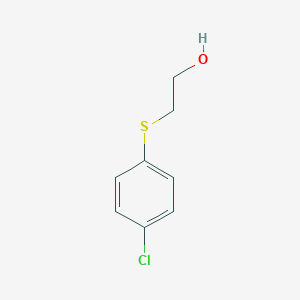
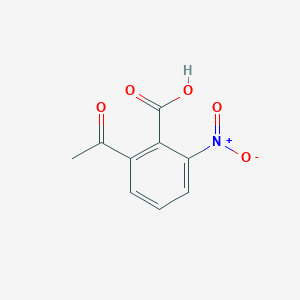
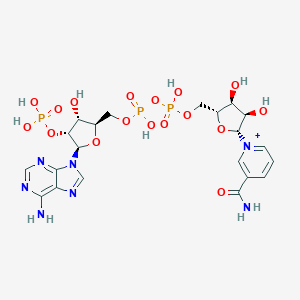
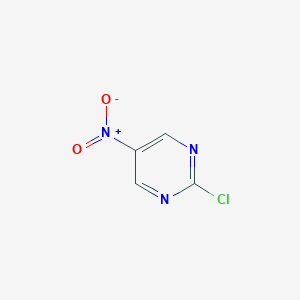
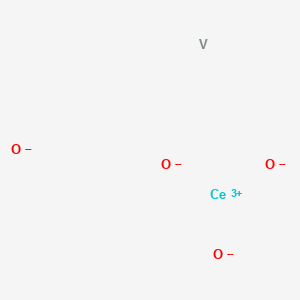
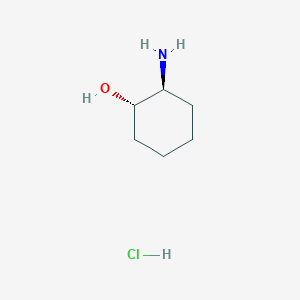
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)
